molecular formula C13H21N3O3S B2441792 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one CAS No. 1007023-45-1

1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one

Cat. No.: B2441792
CAS No.: 1007023-45-1
M. Wt: 299.39
InChI Key: SFXOTMKSSYSJAS-UHFFFAOYSA-N
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Description

1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one (CAS 1007023-45-1) is a chemical compound with the molecular formula C13H21N3O3S and a molecular weight of 299.39 g/mol . This molecule features a pyrazole core functionalized with a sulfonamide group, a structural motif prevalent in medicinal chemistry research. Pyrazole-sulfonamide hybrids are recognized as a privileged scaffold in the development of novel pharmacologically active compounds . Specifically, derivatives based on the 3,5-dimethyl-1H-pyrazole-4-sulfonamide structure are of significant interest in early-stage drug discovery for their antiproliferative properties, as they are designed and synthesized for biological evaluation against various cell lines . The presence of the sulfonamide group contributes to the molecule's properties as a key pharmacophore, a feature common in numerous FDA-approved drugs and investigational compounds targeting a range of biological activities . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-9-5-7-15(8-6-9)20(18,19)13-10(2)14-16(11(13)3)12(4)17/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOTMKSSYSJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base, followed by sulfonylation with 4-methylpiperidine sulfonyl chloride . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated the effectiveness of certain pyrazole compounds in inhibiting the growth of breast cancer cell lines, suggesting that 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one could be explored as a potential anticancer agent when tested in vitro and in vivo against various cancer types .

Antimicrobial Properties : The compound's sulfonamide group is known for its antimicrobial activity. Pyrazole derivatives have been synthesized and evaluated for their efficacy against various pathogens. In particular, compounds similar to this compound have shown promising results against fungal infections, making them candidates for further development as antifungal agents .

Pharmacological Research

Neuropharmacology : The presence of the piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. This area remains ripe for exploration with this compound .

Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have indicated that specific modifications to the pyrazole structure can enhance anti-inflammatory activity. Future studies could focus on assessing the anti-inflammatory potential of this compound in various models .

Case Study 1: Anticancer Activity

In a recent study involving several pyrazole derivatives, researchers tested their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain derivatives showed significant cytotoxicity and induced apoptosis in cancer cells when combined with standard chemotherapy agents like doxorubicin. This highlights the potential role of this compound in enhancing cancer treatment efficacy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrazoles were evaluated for their antifungal activity against common pathogens. The results showed that some derivatives exhibited notable antifungal effects, suggesting that compounds structurally related to this compound could be developed into effective antifungal agents .

Mechanism of Action

The mechanism of action of 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl, dimethyl, and sulfonyl substitutions make it a versatile scaffold for further functionalization and application in various fields .

Biological Activity

1-{3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a sulfonyl group and a piperidine moiety, which contribute to its pharmacological properties.

The molecular formula of this compound is C23H34N4O3S, with a molecular weight of 446.61 g/mol. Its structural representation includes significant functional groups that facilitate various biological interactions.

PropertyValue
Molecular FormulaC23H34N4O3S
Molecular Weight446.61 g/mol
LogP2.608
Water Solubility (LogSw)-3.06
Polar Surface Area70.523 Ų

Biological Activities

The biological activities of this compound have been investigated across various studies, highlighting its potential in several therapeutic areas.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this one have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways . A study demonstrated that pyrazole derivatives could enhance the effects of established chemotherapeutics like doxorubicin in breast cancer models, suggesting potential for combination therapies .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines and inhibit cyclooxygenase enzymes has been documented in various models, making it a candidate for treating inflammatory diseases .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Some studies have reported that related pyrazole compounds exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal pathogens . The structure-activity relationship (SAR) analysis indicates that modifications in the pyrazole ring can significantly influence these activities.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Synergy : A study tested pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cells, revealing enhanced cytotoxicity when combined with doxorubicin. The results indicated a synergistic effect that warrants further investigation into combination therapies .
  • Molecular Docking Studies : Computational studies involving molecular docking simulations have suggested that this compound can effectively bind to target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .
  • Antimicrobial Testing : Laboratory evaluations demonstrated that certain pyrazole derivatives exhibited significant inhibition against various microbial strains, supporting their potential use as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated in pyrazoline derivatives. Key steps include:

  • Data collection with APEX2 or similar software.
  • Structure refinement using SHELXL2014.
  • Validation of bond angles and torsion angles (e.g., C3–C4–C5 = 120.07(13)°) to confirm stereochemistry .
    • Complementary techniques like FT-IR, ¹H NMR, and mass spectrometry can validate functional groups (e.g., sulfonyl, pyrazole) and molecular weight .

Q. What are the recommended storage conditions for this compound?

  • Store as a powder at room temperature in a dry environment to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light or humidity, which may degrade the piperidine or pyrazole moieties .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer :

  • Step 1 : Use xylene as a solvent for sulfonylation reactions, refluxing for 25–30 hours with chloranil (1.4 mmol) to stabilize intermediates .
  • Step 2 : Purify via recrystallization from methanol or DMF/EtOH (1:1) mixtures to remove unreacted precursors .
  • Step 3 : Monitor reaction progress with TLC or HPLC to identify side products (e.g., incomplete sulfonylation) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Case Example : If antibacterial activity varies between Gram-positive and Gram-negative strains (e.g., compound 22 in ):

  • Approach 1 : Re-evaluate assay conditions (e.g., pH, temperature) that may affect compound stability.
  • Approach 2 : Use isothermal titration calorimetry (ITC) to quantify binding affinity to bacterial targets.
  • Approach 3 : Cross-validate results with alternative methods like disk diffusion assays to rule out methodological biases .

Q. What experimental design considerations are critical for studying degradation pathways?

  • Key Factors :

  • Avoid prolonged data collection (>9 hours) without stabilizing samples at 4°C to minimize organic degradation .
  • Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrazole rings).
  • Compare accelerated stability studies (40°C/75% RH) with real-time storage data to predict shelf-life .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Strategy :

  • Compare experimental bond lengths (e.g., C6–C7 = 1.46 Å ) with DFT-optimized geometries.
  • Analyze symmetry operations (e.g., code (i)x; y+3/2; z+1/2 ) to validate unit cell packing.
  • Use PLATON or Mercury software to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability .

Methodological Resources

Q. What computational tools are recommended for modeling this compound’s reactivity?

  • Tools :

  • Gaussian or ORCA for DFT calculations on sulfonyl group electrophilicity.
  • Molinspiration or SwissADME to predict logP (e.g., 0.283 ) and bioavailability.
  • PyMOL for visualizing docking poses in enzyme active sites (e.g., cytochrome P450 interactions) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Protocol :

  • Synthesize analogs with modifications to the 4-methylpiperidine (e.g., replace with morpholine) or pyrazole methyl groups.
  • Test bioactivity against a panel of targets (e.g., kinases, bacterial efflux pumps) using dose-response assays.
  • Correlate substituent electronic effects (Hammett constants) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.